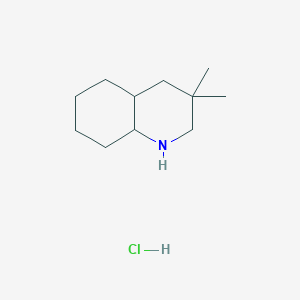

3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride

Description

Properties

IUPAC Name |

3,3-dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-11(2)7-9-5-3-4-6-10(9)12-8-11;/h9-10,12H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKZMHXKLHCIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CCCCC2NC1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride typically involves multiple steps, starting with the construction of the quinoline ring system. One common method is the Biltz synthesis, which involves the cyclization of a dihydroquinoline precursor under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Converting the quinoline core to more oxidized derivatives.

Reduction: : Reducing functional groups within the molecule.

Substitution: : Replacing hydrogen atoms with other substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride can be used to study enzyme inhibition and receptor binding. Its interactions with biological molecules can provide insights into biochemical pathways.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Quinoline Derivatives

- Example Compound: (3R,4R,7S,8S)-3,4,7,8-Tetrachloro-1,3,5,6-tetrahydroquinoline Structural Features: Contains four chlorine substituents and a partially saturated quinoline ring (tetrahydro vs. octahydro). Synthesis Challenges: Produced as isomer mixtures (e.g., 64:36 ratio of 4a:4b isomers via GC-MS) with ~3% overchlorinated byproducts, highlighting purification difficulties .

Pharmacologically Active Analogs

- Example Compound: Quinpirole Hydrochloride ((4aR-trans)-4,4a,5,6,7,8,8a,9-Octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline hydrochloride) Structural Features: Shares the octahydroquinoline core but includes a pyrazolo ring and propyl substituent. Molecular Formula: C₁₃H₂₁N₃·HCl (vs. C₁₁H₂₀N·HCl for the target compound) . Applications: Dopamine D₂ receptor agonist, demonstrating how structural modifications (e.g., pyrazolo ring) enhance biological activity .

Functional Group Variants

- Example Compound: 3-(Chloromethyl)quinoline Hydrochloride Structural Features: Chloromethyl substituent at the 3-position and a non-saturated quinoline ring. Molecular Formula: C₁₀H₉Cl₂N (smaller and less saturated than the target compound) . Reactivity: The chloromethyl group enables nucleophilic substitution, making it a versatile intermediate in pharmaceutical synthesis .

Naphthyridine Derivatives

- Example Compound : Tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-1H-2,7-naphthyridine-2-carboxylate Hydrochloride

Key Findings and Implications

Substituent Effects : Methyl groups at the 3-position increase lipophilicity, whereas chlorine or carboxylate substituents in analogs alter reactivity and solubility .

Synthetic Challenges : Isomer separation and byproduct management are critical in chlorinated derivatives, necessitating advanced chromatographic techniques .

Biological Activity

3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its pharmacological implications.

Chemical Structure and Properties

The compound features a complex bicyclic structure typical of quinoline derivatives. Its molecular formula is with a molecular weight of approximately 202.29 g/mol. The hydrochloride salt form enhances solubility and stability in biological environments.

Antibacterial Activity

Studies have demonstrated that quinoline derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline have shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| 3,3-Dimethyl... | Pseudomonas aeruginosa | 14 |

The inhibition zones indicate that the compound possesses substantial antibacterial activity comparable to standard antibiotics like norfloxacin .

Antifungal Activity

The antifungal potential of this compound has also been evaluated. Research indicates that it exhibits fungicidal activity against various fungal strains.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Sclerotinia sclerotiorum | 8 µg/mL |

These results suggest that the compound could be developed into an effective antifungal agent .

The biological activity of quinoline derivatives is often attributed to their ability to interfere with nucleic acid synthesis and disrupt cellular functions in microbial organisms. They may inhibit enzymes critical for DNA replication or protein synthesis.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various quinoline derivatives against multi-drug resistant strains of bacteria. The results indicated that modifications to the quinoline structure significantly enhanced antibacterial potency .

- Fungicidal Activity Assessment : Another study focused on the fungicidal effects of quinoline derivatives on agricultural pathogens. The findings revealed that certain derivatives exhibited higher efficacy than conventional fungicides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline hydrochloride?

- Methodological Answer : The compound can be synthesized via cyclization reactions using hydrazine in refluxing methanol, as demonstrated for structurally similar octahydroquinoline derivatives (e.g., quinpirole hydrochloride). Post-cyclization, reductive cleavage with Zn/acetic acid and alkylation with aldehydes (e.g., propionaldehyde) using sodium cyanoborohydride are critical steps . For quinoline derivatives, acid-catalyzed reactions (e.g., HCl) under reflux are common for introducing substituents, followed by purification via vacuum filtration .

Q. How can researchers characterize the purity and structural conformation of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended, as used for related compounds like quinpirole hydrochloride .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) and X-ray crystallography are essential. For example, quinoline derivatives often exhibit distinct chemical shifts in the 100–130 ppm range for aromatic carbons and specific coupling constants for stereochemical analysis .

Q. What storage conditions ensure the stability of this hydrochloride salt?

- Methodological Answer : Store at room temperature in airtight, light-protected containers under anhydrous conditions. Similar hydrochlorides (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride) require desiccants to prevent hydrolysis, with stability monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How to design experiments to study its interaction with dopamine receptors (e.g., D2/D3 subtypes)?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -spiperone) in competitive binding studies with striatal membrane preparations. Include controls with selective agonists (e.g., quinpirole for D2/D3 receptors) and antagonists (e.g., SCH23390) to validate specificity .

- Electrophysiology : Apply the compound at 1–10 µM concentrations in brain slice preparations (e.g., striatum) while monitoring synaptic currents. Use tetrodotoxin (TTX) to isolate presynaptic effects .

Q. How can researchers resolve contradictions in stereochemical data from NMR and X-ray crystallography?

- Methodological Answer :

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational interconversions, which may explain discrepancies between solution-state (NMR) and solid-state (X-ray) structures .

- Computational Modeling : Compare experimental data with density functional theory (DFT)-optimized structures to identify energetically favorable conformers. For octahydroquinolines, chair-boat transitions in the fused ring system often account for variations .

Q. What in vivo models are appropriate for evaluating its pharmacokinetics and neurobehavioral effects?

- Methodological Answer :

- Rodent Models : Use adult rats or mice for intracerebroventricular (ICV) or intraperitoneal (IP) administration. Monitor locomotor activity and ultrasonic vocalizations to assess dopamine receptor modulation, as done with quinpirole in infant rat models .

- Pharmacokinetic Profiling : Combine LC-MS/MS for plasma/brain concentration measurements with microdialysis to correlate exposure levels with neurochemical changes (e.g., dopamine release in the striatum) .

Data Contradiction Analysis

Q. How to address inconsistent results in receptor binding affinity across studies?

- Methodological Answer :

- Standardize Assay Conditions : Variations in buffer pH, temperature, or membrane preparation methods (e.g., detergent use) can alter receptor conformation. Adopt protocols from validated studies (e.g., 25 mM Tris-HCl, pH 7.4, 37°C) .

- Control for Stereochemical Purity : Enantiomeric impurities (e.g., in trans- vs. cis-octahydroquinolines) significantly affect binding. Use chiral HPLC to verify enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.